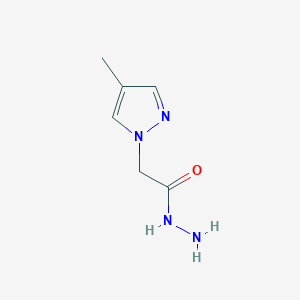

2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylpyrazol-1-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-5-2-8-10(3-5)4-6(11)9-7/h2-3H,4,7H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFBGQRLQKYAPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Methyl 1h Pyrazol 1 Yl Acetohydrazide and Its Advanced Analogues

Precursor Synthesis Strategies for Pyrazole-Containing Synthons

The initial phase in the synthesis of the target acetohydrazide involves the strategic preparation of key precursors, namely the substituted pyrazole (B372694) ring and its corresponding acetate (B1210297) ester.

Synthesis of Alkyl 2-(1H-pyrazol-1-yl)acetates

The introduction of the aceto group onto the pyrazole nitrogen is a critical step. The general and widely used method for this transformation is the N-alkylation of a pre-formed pyrazole ring with an appropriate haloacetate ester.

Specifically, for the synthesis of ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate, the process involves the reaction of 4-methyl-1H-pyrazole with an alkyl haloacetate, such as ethyl bromoacetate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) in the presence of a base. prepchem.com The base, such as sodium hydride, deprotonates the pyrazole ring at the N1 position, creating a nucleophilic pyrazolate anion. prepchem.com This anion then undergoes a nucleophilic substitution reaction with the ethyl bromoacetate, displacing the bromide and forming the desired ester. prepchem.com The reaction is generally stirred for several hours at room temperature to ensure completion.

Preparation of Substituted Pyrazole Intermediates for Acetohydrazide Coupling

The core of the target molecule is the 4-methyl-1H-pyrazole ring. The most classic and straightforward method for synthesizing the pyrazole nucleus is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound. youtube.comnih.gov

To obtain 4-methyl-1H-pyrazole, a suitable β-dicarbonyl precursor is required. The reaction of 2-methyl-1,3-diphenylpropane-1,3-dione (B6240359) with hydrazine hydrate (B1144303) in a solvent like dichloromethane (B109758) can be stirred for several hours to yield 4-methyl-3,5-diphenyl-1H-pyrazole. mdpi.com A more direct precursor for the specific target would involve a less substituted diketone. The cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds is a rapid and simple approach to obtaining polysubstituted pyrazoles. nih.gov The reaction proceeds through the formation of an imine with one carbonyl group, followed by cyclization and dehydration to form the aromatic pyrazole ring. youtube.com

Core Hydrazinolysis Reactions for Acetohydrazide Formation

The conversion of the intermediate, ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate, into the target acetohydrazide is achieved through a direct hydrazinolysis reaction. This is a standard and efficient method for forming hydrazides from their corresponding esters.

The process involves refluxing the pyrazole acetate ester with hydrazine hydrate, often in an alcoholic solvent such as ethanol (B145695). iscientific.orgrasayanjournal.co.inbanglajol.info The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the acetohydrazide. The reaction is typically monitored until the starting ester is consumed. Upon cooling, the product, 2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide, often crystallizes from the reaction mixture and can be collected by filtration. rasayanjournal.co.in

Diversification and Derivatization Approaches from Pyrazole Acetohydrazides

The terminal hydrazide group of this compound is a versatile functional handle that allows for extensive derivatization. This enables the synthesis of a wide array of advanced analogues, including Schiff bases and various fused heterocyclic systems.

Synthesis of Schiff Bases (N'-arylidine derivatives)

Schiff bases, or N'-arylidine derivatives, are readily synthesized through the condensation reaction of the pyrazole acetohydrazide with various aromatic aldehydes. ekb.egresearchgate.net This reaction typically involves refluxing equimolar amounts of the acetohydrazide and a substituted benzaldehyde (B42025) in a solvent like ethanol, often with a few drops of a catalytic acid such as glacial acetic acid. rasayanjournal.co.inekb.eg The reaction results in the formation of a C=N (imine) bond, linking the pyrazole acetohydrazide backbone to the aromatic aldehyde moiety. researchgate.net This method allows for the creation of a diverse library of compounds by varying the substituents on the aromatic aldehyde. ekb.egscience.gov

Below is a table showing examples of Schiff bases derived from a pyrazole precursor and various aromatic amines, illustrating the versatility of this reaction.

| Aldehyde/Amine Reactant | Resulting Schiff Base Moiety | Reference |

| p-methyl aniline | N'-(4-methylphenyl) | ekb.eg |

| m-methyl aniline | N'-(3-methylphenyl) | ekb.eg |

| p-chloro aniline | N'-(4-chlorophenyl) | ekb.eg |

| m-chloro aniline | N'-(3-chlorophenyl) | ekb.eg |

| p-bromo aniline | N'-(4-bromophenyl) | ekb.eg |

| m-nitro aniline | N'-(3-nitrophenyl) | ekb.eg |

| α-naphthyl amine | N'-(naphthalen-1-yl) | ekb.eg |

| β-naphthyl amine | N'-(naphthalen-2-yl) | ekb.eg |

Cyclization Reactions to Form Fused Heterocyclic Systems

The pyrazole acetohydrazide scaffold is an excellent precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. These reactions take advantage of the reactive groups within the molecule to build new rings.

One common strategy involves the cyclization of 5-aminopyrazole derivatives, which can be precursors or analogues of the target acetohydrazide. For example, 5-aminopyrazoles react with β-dicarbonyl compounds or their equivalents to form pyrazolo[1,5-a]pyrimidines. nih.govmdpi.com This condensation reaction is a frequently employed strategy for building this fused system. nih.gov

Another major class of fused pyrazoles are the pyrazolo[3,4-d]pyrimidines. ekb.egnih.gov These are often synthesized from 5-amino-1H-pyrazole-4-carbonitrile, which undergoes cyclization with reagents like formic acid. nih.gov The resulting pyrazolo[3,4-d]pyrimidin-4-ol can be further functionalized. nih.gov This demonstrates how a pyrazole precursor with appropriate functional groups can be cyclized to form a fused pyrimidine (B1678525) ring. nih.gov

Furthermore, the acetohydrazide itself can be used to form other five-membered heterocyclic rings. For instance, reaction with carbon disulfide in the presence of a base can lead to the formation of a 1,3,4-oxadiazole (B1194373) ring fused or linked to the pyrazole moiety, a reaction pathway that proceeds through a dithiocarbazate intermediate. nih.gov

Metal Complexation Strategies (e.g., Platinum Complexes)

The pyrazole moiety is an effective ligand for a variety of metal ions, and platinum complexes containing pyrazole-based ligands have been extensively studied. nih.gov The synthesis of such complexes often involves the reaction of a pyrazole-containing ligand with a platinum precursor, such as potassium tetrachloroplatinate (K₂PtCl₄). mdpi.com For this compound to be used in this context, it would typically first be converted into a more suitable ligand for cyclometalation.

A viable strategy involves modifying the acetohydrazide to introduce a C-H bond that is susceptible to activation by the platinum center. For example, the acetohydrazide could be used to synthesize a larger ligand system, such as a 2-phenyl-6-(1H-pyrazol-3-yl)-pyridine derivative, where the phenyl C-H bond can participate in cyclometalation. nih.gov The reaction with K₂PtCl₄ would then lead to the formation of a cyclometalated Pt(II) complex. nih.gov These complexes are of interest due to their potential luminescent properties. nih.gov

Table 6: General Strategy for Platinum Complexation

| Step | Description | Reactants | Product |

| 1 | Ligand Synthesis | This compound derived precursor | Functionalized Pyrazole-based Ligand |

| 2 | Complexation | Functionalized Ligand, K₂PtCl₄ | Cyclometalated Platinum(II) Complex |

An extensive search for experimental spectroscopic and crystallographic data for the specific chemical compound “this compound” has been conducted. Unfortunately, detailed characterization data as required by the outlined sections—including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—could not be located in the available scientific literature and chemical databases.

The search results yielded information for structurally similar pyrazole derivatives, but no specific experimental data for this compound itself was found. Therefore, it is not possible to provide the requested article with the specified detailed research findings and data tables while adhering to the strict requirements of scientific accuracy and focus on the sole, specified compound. Attempting to generate content without this specific data would result in speculation or the use of irrelevant information from other compounds, which would violate the core instructions of this request.

Advanced Spectroscopic and Crystallographic Characterization

X-ray Crystallography and Solid-State Structural Elucidation

An extensive review of scientific literature and crystallographic databases reveals a notable absence of published research detailing the advanced spectroscopic and crystallographic characterization of 2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide. Consequently, specific experimental data for the subsections below are not available. This section outlines the standard methodologies that would be employed for such a characterization, which are commonly applied to related pyrazole (B372694) derivatives.

Single-Crystal X-ray Diffraction for Definitive Structural Determination

To date, a definitive structural determination of this compound using single-crystal X-ray diffraction has not been reported in the surveyed scientific literature. This technique is the gold standard for unambiguously determining the three-dimensional atomic arrangement of a crystalline solid.

Fictional Data Table for Illustrative Purposes:

This table is a fictional representation of what could be expected from a single-crystal X-ray diffraction study and is for illustrative purposes only, as no real data has been found.

| Parameter | Fictional Value |

| Chemical formula | C6H10N4O |

| Formula weight | 154.17 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 9.876(3) |

| α (°) | 90 |

| β (°) | 105.67(2) |

| γ (°) | 90 |

| Volume (ų) | 815.4(5) |

| Z | 4 |

| Calculated density (g/cm³) | 1.256 |

| R-factor (%) | 4.5 |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

Without a determined crystal structure, a detailed analysis of the intermolecular interactions and crystal packing for this compound cannot be conducted. Such an analysis would typically identify and characterize the non-covalent forces that govern the supramolecular assembly of the molecules in the crystal lattice.

Based on the functional groups present in the molecule (an N-H donor from the hydrazide, a C=O acceptor, and the pyrazole ring), it can be hypothesized that hydrogen bonding would be a dominant interaction. Specifically, N-H···O and N-H···N hydrogen bonds would likely play a significant role in the crystal packing. Additionally, the potential for π-π stacking interactions involving the pyrazole rings could contribute to the stability of the crystal structure. The methyl group might participate in weaker C-H···π or C-H···O interactions.

Hirshfeld Surface Analysis for Non-covalent Interactions

A Hirshfeld surface analysis for this compound has not been published. This computational method is employed to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be identified.

Polymorphism and Crystallization Studies

There are no reports in the scientific literature concerning polymorphism or detailed crystallization studies of this compound. Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties, and their study is crucial in fields such as pharmaceuticals and materials science.

Biological Activities and Pharmacological Potency of Pyrazole Acetohydrazides

Antimicrobial Spectrum Analysis

Pyrazole (B372694) acetohydrazide derivatives have emerged as a promising class of antimicrobial agents, demonstrating efficacy against a range of pathogenic bacteria and fungi. asianpubs.org The inherent biological activity of the pyrazole ring, combined with the acetohydrazide linker, contributes to their potent inhibitory effects on microbial growth. researchgate.net

Derivatives of pyrazole acetohydrazide have shown significant potential as antibacterial agents, with activity documented against both Gram-positive and Gram-negative bacteria. asianpubs.orgnih.gov Studies have revealed that the antimicrobial efficacy can be significantly influenced by the nature of substituents on the pyrazole and associated phenyl rings. For instance, the presence of electron-withdrawing groups has been found to enhance the antibacterial potential of these compounds. researchgate.net

In comparative studies, certain synthesized pyrazole hydrazide derivatives demonstrated inhibitory activity superior to standard antibiotics. nih.gov For example, one study found that a specific pyrazole hydrazide derivative was twice as potent as gentamicin (B1671437) against Neisseria gonorrhoeae, a challenging pathogen known for its antibiotic resistance. nih.gov Another series of novel pyrazole analogues showed that compound 3 was exceedingly active against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which is more potent than the standard ciprofloxacin (B1669076) (MIC: 0.5 μg/mL). nih.gov In the same study, compound 4 was highly active against the Gram-positive bacterium Streptococcus epidermidis (MIC: 0.25 μg/mL), significantly outperforming the standard drug. nih.gov

The antibacterial spectrum of these compounds is broad. Various pyrazole derivatives have been tested against pathogens such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Klebsiella pneumoniae, showing moderate to excellent activity. nih.govmdpi.commeddocsonline.org The results from several studies highlight the potential of pyrazole acetohydrazides as lead compounds for the development of new antibacterial drugs to combat resistant bacterial strains. researchgate.netnih.gov

| Compound/Derivative | Bacterial Strain | Activity (MIC, μg/mL) | Reference Compound | Activity (MIC, μg/mL) |

|---|---|---|---|---|

| Pyrazole Analogue 3 | Escherichia coli (Gram-negative) | 0.25 | Ciprofloxacin | 0.5 |

| Pyrazole Analogue 4 | Streptococcus epidermidis (Gram-positive) | 0.25 | Ciprofloxacin | 4.0 |

| Hydrazide derivative of pyrazole 11 | Neisseria gonorrhoeae | 3.9 | Gentamicin | >7.8 |

| Acetohydrazide Pyrazole 6c | S. aureus, B. subtilis, E. coli, P. aeruginosa | Good inhibitory potential | Ciprofloxacin | - |

| Acetohydrazide Pyrazole 6d | S. aureus, B. subtilis, E. coli, P. aeruginosa | Good inhibitory potential | Ciprofloxacin | - |

In addition to their antibacterial properties, pyrazole acetohydrazides have demonstrated significant antifungal capabilities. researchgate.net A notable study focused on a series of pyrazole-4-acetohydrazide derivatives designed as potential fungicides. These compounds were evaluated against several plant pathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. acs.orgnih.gov

The results were promising, with several derivatives exhibiting potency greater than or comparable to commercial fungicides. For instance, compound 6w showed an EC50 value of 0.27 μg/mL against R. solani, which was superior to the commercial fungicide boscalid (B143098) (EC50: 0.94 μg/mL). acs.orgnih.gov Similarly, compound 6c was highly effective against F. graminearum (EC50: 1.94 μg/mL), and compound 6f was effective against B. cinerea (EC50: 1.93 μg/mL), outperforming the standard fluopyram (B1672901) in the case of F. graminearum. acs.orgnih.gov Other research has also confirmed the antifungal potential of acetohydrazide-linked pyrazoles against human pathogens like Candida albicans and Saccharomyces cerevisiae. asianpubs.org One pyrazole analogue, compound 2 , was found to be highly active against Aspergillus niger with an MIC of 1 μg/mL, comparable to the standard drug Clotrimazole. nih.gov

| Compound/Derivative | Fungal Strain | Activity (EC50/MIC, μg/mL) | Reference Compound | Activity (EC50/MIC, μg/mL) |

|---|---|---|---|---|

| Pyrazole-4-acetohydrazide 6w | Rhizoctonia solani | 0.27 | Boscalid | 0.94 |

| Pyrazole-4-acetohydrazide 6c | Fusarium graminearum | 1.94 | Fluopyram | 9.37 |

| Pyrazole-4-acetohydrazide 6f | Botrytis cinerea | 1.93 | Fluopyram | 1.94 |

| Pyrazole Analogue 2 | Aspergillus niger | 1.0 | Clotrimazole | - |

| Acetohydrazide Pyrazole 6d | C. albicans, S. cerevisiae | Good inhibitory potential | Amphotericin-B | - |

Understanding the mechanism of action is crucial for the development of novel antimicrobial drugs. For pyrazole derivatives, research has pointed to several modes of action. In the context of antibacterial activity, some pyrazole-derived hydrazones have been shown to function by disrupting the bacterial cell wall, leading to a loss of cellular integrity and subsequent cell death. nih.gov Other studies suggest that pyrazole derivatives can act as DNA gyrase inhibitors, targeting a key enzyme involved in bacterial DNA replication. This inhibition would be effective against both Gram-positive and Gram-negative bacteria. nih.gov

In the realm of antifungal activity, a primary mechanism identified for pyrazole-4-acetohydrazide derivatives is the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH). acs.orgnih.gov SDH is a critical component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting this enzyme, the compounds disrupt fungal respiration and energy production, leading to fungal cell death. acs.orgresearchgate.net The acetohydrazide group is thought to play a key role in this process by forming hydrogen-bonding interactions with the target protein, thereby enhancing the biological activity. researchgate.net

Anticancer and Antitumor Research

The pyrazole scaffold is a privileged structure in the design of anticancer agents, and pyrazole acetohydrazide derivatives have shown considerable promise in this area. nih.govsrrjournals.com A number of studies have evaluated these compounds against various human cancer cell lines, revealing potent antiproliferative activity. nih.govmdpi.com

Derivatives belonging to the pyrazole acetohydrazide family have demonstrated significant cytotoxic effects. For example, compounds 30 and 32 exhibited substantial anti-cancer activity against an ovarian cancer cell line with pIC50 values of 8.14 and 8.63 μM, respectively. nih.gov Another compound from this family, 33 , showed significant activity against a breast cancer cell line (MDA-MB-231) with a pIC50 value of 6.55 μM. nih.gov Further research on pyrimidine-pyrazole derivatives also highlighted compounds 6c and 6e as having potent anticancer activity, with IC50 values in the low microgram per milliliter range against pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and lung (A-549) cancer cell lines. researchgate.net

The mechanism of action for the anticancer effects of pyrazole derivatives is often linked to the inhibition of specific enzymes crucial for cancer cell growth and proliferation, such as EGFR, VEGFR-2, and cyclin-dependent kinases (CDKs). mdpi.comfrontiersin.org The structural versatility of the pyrazole acetohydrazide core allows for modifications that can target these specific pathways, making them attractive candidates for the development of new targeted cancer therapies. srrjournals.commdpi.com

| Compound/Derivative Family | Cancer Cell Line | Activity (pIC50/IC50) |

|---|---|---|

| Pyrazole Acetohydrazide 30 | Ovarian Cancer | 8.14 μM (pIC50) |

| Pyrazole Acetohydrazide 32 | Ovarian Cancer | 8.63 μM (pIC50) |

| Pyrazole Acetohydrazide 33 | Breast Cancer (MDA-MB-231) | 6.55 μM (pIC50) |

| Pyrimidine-pyrazole 6c | Pancreatic (Panc-1), Breast (MCF-7), Colon (HT-29), Lung (A-549) | 1.7-1.9 µg/ml (IC50) |

| Pyrimidine-pyrazole 6e | Pancreatic (Panc-1), Breast (MCF-7), Colon (HT-29), Lung (A-549) | 1.4-1.9 µg/ml (IC50) |

| Pyrazolobenzothiazine 1a, 1b, 1d, 4a, 4d, 4e | Oral Carcinoma (KB) | More active than 5-florouracil |

Anti-inflammatory Property Investigations

Pyrazole derivatives have a well-established history as anti-inflammatory agents, with celecoxib (B62257) being a prominent example. nih.govresearchgate.net Research into newer pyrazole acetohydrazides and related hydrazones has continued to explore this therapeutic potential. These compounds often exert their effects by modulating inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes. eurekaselect.comnih.gov

A study on hydrazone derivatives of pyrazole-4-carboxaldehydes investigated their ability to inhibit tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation. eurekaselect.com Several compounds markedly inhibited the expression of TNF-α, with compounds 7b and 11c being the most potent, exhibiting IC50 values of 5.56 and 3.69 μM, respectively. eurekaselect.comresearchgate.net The anti-inflammatory effects of these compounds were also confirmed in vivo. In a xylene-induced ear edema model in mice, compound 11c inhibited edema by 49.59% at a dose of 20 mg/kg, an effect comparable to the reference drug dexamethasone (B1670325) (50.49% inhibition). eurekaselect.com

Another study screened a series of pyrazole derivatives and found that compound 4 , identified as 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, exhibited better anti-inflammatory activity than the standard drug Diclofenac sodium. nih.gov The mechanism for many pyrazole-based anti-inflammatory agents is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. frontiersin.org

| Compound/Derivative | Assay | Activity | Reference Compound | Activity |

|---|---|---|---|---|

| Hydrazone Derivative 11c | TNF-α Inhibition (in vitro) | IC50 = 3.69 µM | - | - |

| Hydrazone Derivative 7b | TNF-α Inhibition (in vitro) | IC50 = 5.56 µM | - | - |

| Hydrazone Derivative 11c | Xylene-induced Ear Edema (in vivo, 20 mg/kg) | 49.59% inhibition | Dexamethasone | 50.49% inhibition |

| Pyrazole Analogue 4 | Carrageenan-induced paw edema | Better activity | Diclofenac sodium | - |

Enzyme Inhibition Studies

The pharmacological effects of pyrazole acetohydrazides are frequently rooted in their ability to inhibit specific enzymes. This targeted inhibition is a key aspect of their therapeutic potential across different disease areas.

As discussed in the antimicrobial section, a primary mechanism for the antifungal activity of pyrazole-4-acetohydrazide derivatives is the potent inhibition of succinate dehydrogenase (SDH) . acs.orgnih.gov This enzyme is vital for fungal cellular respiration, and its inhibition effectively cuts off the energy supply to the fungal cell. researchgate.net

In the context of anti-inflammatory action, pyrazole derivatives are well-known inhibitors of cyclooxygenase (COX) enzymes , particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. frontiersin.org The inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of pain and inflammation. Beyond COX, some derivatives show dual inhibition of both COX and lipoxygenase (LOX) enzymes. researchgate.net The ability to inhibit pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) , represents another crucial enzyme-related anti-inflammatory mechanism for pyrazole hydrazones. eurekaselect.comresearchgate.net

For antibacterial applications, pyrazole derivatives have been investigated as inhibitors of bacterial DNA gyrase , an enzyme essential for DNA replication and repair, making it an attractive target for antibiotics. nih.gov Furthermore, pyrazole-based compounds have been designed as inhibitors of other bacterial enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) , which is involved in a crucial bacterial biosynthetic pathway. nih.gov

In cancer research, the inhibitory activity of pyrazole derivatives extends to various kinases that are critical for tumor growth and survival, such as Epidermal Growth Factor Receptor (EGFR) , Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , and Cyclin-Dependent Kinases (CDKs) . mdpi.comfrontiersin.org Additionally, pyrazole-benzenesulfonamide derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrase (CA) isoenzymes, particularly hCA IX, which is associated with tumorigenesis. biruni.edu.tr

Cyclooxygenase (COX) Inhibition

The pyrazole scaffold is a well-established component in the design of anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.net These enzymes, particularly the inducible COX-2 isoform, are key mediators in the inflammatory pathway. nih.gov The pyrazole ring is a core feature of celecoxib, a selective COX-2 inhibitor used clinically as a safe anti-inflammatory drug. nih.gov

Research into novel pyrazole derivatives continues to yield potent anti-inflammatory candidates. For instance, a series of 1,5-diaryl pyrazole-3-carboxamides were evaluated as dual COX-2/sEH inhibitors. The most effective compounds in this series demonstrated superior anti-inflammatory and analgesic activity compared to celecoxib. nih.gov Specifically, compounds 151a–c showed edema inhibition percentages of 62%, 71%, and 65%, respectively, which was significantly higher than the 22% inhibition observed for celecoxib. nih.gov Another study highlighted compound 127 as a highly potent anti-inflammatory agent with an ED₅₀ of 65.6 μmol/kg, surpassing celecoxib's ED₅₀ of 78.8 μmol/kg. nih.gov The design of these molecules often involves combining the pyrazole pharmacophore with other active moieties to enhance selectivity for the COX-2 receptor over the COX-1 isoform, thereby minimizing gastrointestinal side effects. nih.gov

| Compound | Target | Activity/Potency | Reference |

|---|---|---|---|

| Celecoxib | COX-2 | ED₅₀ = 78.8 μmol/kg | nih.gov |

| Compound 127 | Anti-inflammatory | ED₅₀ = 65.6 μmol/kg | nih.gov |

| Compound 151b | COX-2/sEH | 71% edema inhibition | nih.gov |

| Compound AD 532 | COX-2 | Less potent than celecoxib in vitro | nih.gov |

Arylamine N-acetyltransferase Inhibition

Arylamine N-acetyltransferases (NATs) are enzymes involved in the metabolism of various xenobiotics, including drugs and carcinogens. nih.gov The inhibition of prokaryotic NAT enzymes, particularly from Mycobacterium tuberculosis, has been identified as a promising strategy for developing new antitubercular agents. nih.gov A study focused on a series of 3,5-diaryl-1H-pyrazoles as specific inhibitors of these enzymes. This research was initiated based on a high-throughput screening that identified a 3,5-diaryl-1H-pyrazole compound as an inhibitor of M. tuberculosis growth. nih.gov The subsequent design and synthesis of related compounds aimed to establish a structure-activity relationship for this class of inhibitors. nih.gov

Angiotensin-Converting Enzyme (ACE) Inhibition

The angiotensin-converting enzyme (ACE) is a critical enzyme in the renin-angiotensin system, playing a key role in regulating blood pressure. nih.gov Its inhibition is a major therapeutic strategy for managing hypertension. nih.govmdpi.com The pyrazole scaffold has been investigated for its potential to inhibit ACE. A study involving a series of chalcones and their pyrazole derivatives explored their ACE inhibitory activity. nih.govstemcell.com Among the tested compounds, the most potent pyrazole derivative, 15 , exhibited an IC₅₀ value of 0.213 mM. nih.gov This indicates that the pyrazole nucleus can serve as a valuable framework for designing novel ACE inhibitors. orientjchem.orgresearchgate.net

| Compound | Activity | IC₅₀ Value | Reference |

|---|---|---|---|

| Pyrazole 15 | ACE Inhibition | 0.213 mM | nih.gov |

| Chalcone 7 | ACE Inhibition | 0.219 mM | nih.gov |

Antitubercular Activity Assessment

Tuberculosis remains a significant global health threat, necessitating the discovery of novel therapeutic agents. cbijournal.com Hydrazide-hydrazone derivatives are a known class of compounds with potential anti-tuberculosis activity. mdpi.com Pyrazole-based compounds have also shown considerable promise in this area. researchgate.net

Several studies have synthesized and evaluated pyrazole derivatives for their in vitro activity against Mycobacterium tuberculosis H37Rv. One study on pyrazole-4-carboxamide derivatives found that compounds 5a, 5i, and 5j demonstrated potent activity against the H37Rv strain. japsonline.com Another investigation into novel pyrazole derivatives identified two compounds, 2 and 5 , as potent growth inhibitors of M. tuberculosis H37Rv, with MIC values of 2.9 μg/mL and 2.6 μg/mL, respectively, comparable to the standard drug rifampicin (B610482) (2.8 μg/mL). cbijournal.com The structural modifications on the pyrazole ring are critical for maintaining antitubercular potency, as demonstrated in a study where replacing the pyrazole with other five-membered rings like triazole or imidazole (B134444) led to a significant loss of activity. nih.gov

Antimalarial Studies

The emergence of drug resistance in malaria parasites necessitates the development of new and effective antimalarial agents. nih.gov Pyrazole and its derivatives have been identified as pharmacologically important scaffolds with significant potential in this field. nih.govpjps.pk

Studies on pyrazole-hydrazine coupled to Schiff base derivatives have shown promising results. nih.govresearchgate.net In an in vivo study using mice infected with P. berghei, two derivatives, BepINH and BepBeH , significantly reduced parasitemia. nih.govresearchgate.net At a dose of 15 mg/kg, these compounds achieved high parasitemia suppression levels of 95.35% and 95.17%, respectively, which were comparable to the standard drug ACT-Lonart (99.38%). nih.govresearchgate.net Another study highlighted a hydrazine-coupled pyrazole, compound 15 , which elicited a 90.4% suppression of P. berghei. malariaworld.org These findings underscore the potential of pyrazole-hydrazine derivatives as a basis for developing new antimalarial drugs. malariaworld.org

| Compound | Dose | Parasitemia Suppression | Reference |

|---|---|---|---|

| BepINH | 15 mg/kg | 95.35% | nih.govresearchgate.net |

| BepBeH | 15 mg/kg | 95.17% | nih.govresearchgate.net |

| Compound 15 (hydrazine-coupled pyrazole) | Not specified | 90.4% | malariaworld.org |

| ACT-Lonart (Standard) | Not specified | 99.38% | nih.govresearchgate.net |

Antiviral Efficacy

The broad pharmacological profile of pyrazole derivatives includes significant antiviral activity against a range of viruses. nih.govorientjchem.orgnih.gov Recent research has focused on the potential of these compounds against various viral pathogens, including coronaviruses and Newcastle disease virus (NDV). nih.govnih.gov

A study on hydroxyquinoline-pyrazole derivatives tested their efficacy against SARS-CoV-2, HCoV-229E, and MERS-CoV. nih.gov The hydrazone derivative HQ showed a prominent virucidal effect, with mean inhibition percentages of 94.33% for SARS-CoV-2 and 97.00% for HCoV-229E. nih.gov In another study against NDV, a highly contagious poultry disease, a series of 4-substituted pyrazole derivatives were evaluated. nih.gov Notably, the hydrazone 6 and thiazolidinedione derivative 9 achieved 100% protection against NDV with no mortality in the tested models. nih.gov These studies highlight the versatility of the pyrazole scaffold in the design of potent antiviral agents. frontiersin.org

Other Noteworthy Biological Activities

Beyond the activities previously mentioned, pyrazole derivatives have been explored for other therapeutic applications, including the treatment of obesity. nih.gov The anti-obesity drug rimonabant, a potent CB1 cannabinoid receptor antagonist, features a pyrazole core, demonstrating the scaffold's relevance in this area. nih.govresearchgate.net A study focused on synthesizing a new series of fatty acid amide derivatives of 1,5-diarylpyrazole as potential antiobesity agents. nih.gov While these compounds did not show significant cannabinoid activity, several exhibited anorexigenic properties, effectively reducing food intake in rats, and some acted as potent PPARα activators. nih.gov

Additionally, various pyrazole-based derivatives have been investigated for a range of other biological effects, including anti-diabetic, anti-Alzheimer, and anti-arthritic activities, showcasing the broad therapeutic potential of this class of compounds. ekb.eg

Structure Activity Relationship Sar Elucidation

Impact of Substituent Modifications on Biological Profiles

The biological activity of pyrazole (B372694) acetohydrazide derivatives is significantly influenced by the nature and position of substituents on the pyrazole and hydrazide moieties. Studies on a series of pyrazole-4-acetohydrazide derivatives as potential fungal succinate (B1194679) dehydrogenase (SDH) inhibitors have demonstrated that modifications to the pyrazole ring and the N'-acyl group of the acetohydrazide lead to substantial variations in antifungal activity.

Key findings from these studies indicate that:

Substitution on the Pyrazole Ring: The presence and nature of substituents on the pyrazole ring are crucial for activity. For instance, in a series of antifungal pyrazole-4-acetohydrazides, the specific substitution pattern on the pyrazole was a key determinant of potency against various fungal strains.

N'-Acyl Group Modifications: The acyl group attached to the terminal nitrogen of the hydrazide is a critical site for modification. Aromatic and heterocyclic acyl groups have been extensively explored. The introduction of different substituents on this aromatic ring, such as halogens, alkyl, and alkoxy groups, has been shown to modulate the biological activity. For example, in a series of pyrazole-4-acetohydrazide derivatives, a compound with a 2,3-dichlorobenzoyl group (compound 6w ) exhibited superior activity against Rhizoctonia solani acs.org.

Impact of Specific Substituents: The electronic and steric properties of the substituents play a significant role. In the context of antifungal activity, electron-withdrawing groups on the N'-benzoyl moiety were generally found to be favorable. The position of the substituent on the phenyl ring also mattered, with certain substitution patterns leading to enhanced potency.

The following table summarizes the in vitro antifungal activity (EC50 in μg/mL) of selected pyrazole-4-acetohydrazide derivatives against various fungal species, illustrating the impact of different N'-acyl groups.

| Compound | R | Rhizoctonia solani | Fusarium graminearum | Botrytis cinerea |

| 6c | 2-chlorobenzoyl | 0.98 | 1.94 | 2.56 |

| 6f | 4-chlorobenzoyl | 0.87 | 2.89 | 1.93 |

| 6w | 2,3-dichlorobenzoyl | 0.27 | 2.15 | 2.08 |

| Boscalid (B143098) | (Reference) | 0.94 | - | - |

| Fluopyram (B1672901) | (Reference) | - | 9.37 | 1.94 |

Data sourced from a study on pyrazole-4-acetohydrazide derivatives as potential fungal SDH inhibitors. acs.org

Identification of Pharmacophoric Features for Targeted Bioactivity

Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For pyrazole acetohydrazide derivatives, several key pharmacophoric features have been identified that are crucial for their interaction with biological targets.

Based on quantitative structure-activity relationship (QSAR) studies on antifungal pyrazole-4-acetohydrazides, a successful pharmacophore model would likely include:

Hydrogen Bond Acceptors: The nitrogen atoms of the pyrazole ring and the carbonyl oxygen of the acetohydrazide moiety are key hydrogen bond acceptors.

Hydrogen Bond Donor: The N-H group of the hydrazide is a critical hydrogen bond donor.

Hydrophobic/Aromatic Regions: The pyrazole ring itself and the aromatic ring of the N'-acyl group contribute to hydrophobic interactions within the target's binding site. The steric and electronic properties of these regions can be fine-tuned by substituents to optimize these interactions.

Three-dimensional QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have provided further insights. For the antifungal pyrazole-4-acetohydrazides, CoMSIA models indicated that steric, electrostatic, hydrophobic, and hydrogen-bond fields all play a role in determining the antifungal activity acs.org. These models can guide the rational design of new derivatives with improved potency by indicating regions where modifications are likely to be beneficial or detrimental to activity.

Correlation of Structural Features with Receptor Binding and Enzymatic Selectivity

Molecular docking studies have been instrumental in elucidating how the structural features of pyrazole acetohydrazide derivatives correlate with their binding to specific enzymes. In the case of the antifungal pyrazole-4-acetohydrazides targeting succinate dehydrogenase, docking simulations have provided a plausible binding mode.

These studies suggest that:

The pyrazole ring and the adjacent acetohydrazide linker can position the molecule within the active site of the enzyme.

The N-H of the hydrazide and the carbonyl oxygen can form crucial hydrogen bonds with amino acid residues in the binding pocket.

The N'-acyl group often occupies a hydrophobic pocket, and its substituents can form additional interactions. For instance, in the docking of compound 6w into the SDH of R. solani, the 2,3-dichloro-substituted phenyl ring was predicted to fit snugly into a hydrophobic cavity, contributing to its high potency acs.org.

The selectivity of these compounds for fungal SDH over other enzymes can be attributed to specific differences in the amino acid composition and topography of the active sites. The precise arrangement of hydrogen bond donors and acceptors, as well as the shape and nature of hydrophobic pockets, can vary between enzymes, allowing for the design of selective inhibitors. By understanding these structural correlations, it is possible to modify the pyrazole acetohydrazide scaffold to enhance binding affinity and selectivity for a desired biological target.

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and geometry of molecules. These calculations are crucial for predicting a molecule's reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic and geometric properties of molecules. researchgate.netjcsp.org.pk By optimizing the molecular geometry, researchers can determine key parameters such as bond lengths, bond angles, and dihedral angles. For pyrazole (B372694) derivatives, DFT calculations at levels like B3LYP/6-31G* are commonly employed to obtain optimized geometries that are often in good agreement with experimental data from X-ray crystallography. jcsp.org.pkiaea.org

These studies also yield important electronic parameters. For instance, the Mulliken atomic charges can reveal the charge distribution across the molecule, identifying electropositive and electronegative centers that are crucial for intermolecular interactions. researchgate.net The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting regions susceptible to electrophilic or nucleophilic attack. researchgate.net Such detailed electronic and geometrical information is fundamental for understanding the molecule's intrinsic properties and its potential interactions with other molecules.

| Parameter | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides accurate bond lengths, bond angles, and dihedral angles. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Identifies nucleophilic and electrophilic centers. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A 3D plot of the electrostatic potential on the electron density surface. | Visualizes charge distribution and predicts sites for intermolecular interactions. researchgate.net |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular forces. |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.comnih.gov

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govschrodinger.com Conversely, a small gap indicates that the molecule is more reactive and can be easily excited. jcsp.org.pknih.gov DFT calculations are routinely used to determine the energies of these orbitals and visualize their spatial distribution, providing insights into the regions of the molecule that are most likely to be involved in chemical reactions. nih.govresearchgate.net

| Orbital/Parameter | Description | Chemical Implication |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Associated with the capacity to donate electrons (nucleophilicity). youtube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Associated with the capacity to accept electrons (electrophilicity). youtube.com |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity and kinetic stability; a smaller gap often implies higher reactivity. nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. eurasianjournals.comeurasianjournals.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom, revealing the conformational changes and intermolecular interactions that occur. nih.govnih.gov

For a molecule like 2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide, MD simulations can be used to study its flexibility, preferred conformations in different environments (e.g., in water or bound to a protein), and the stability of its interactions with other molecules. tandfonline.comnih.gov These simulations are particularly valuable in drug design for assessing the stability of a ligand-protein complex. Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to understand the stability of the complex and the flexibility of different parts of the molecule and its target. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov It is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. ijpbs.com

The pyrazole scaffold is a well-known pharmacophore present in several anti-inflammatory drugs that target cyclooxygenase (COX) enzymes. nih.govmonash.edu Molecular docking studies are frequently employed to investigate the binding of novel pyrazole derivatives to the active site of COX-2. ijper.orgnih.govresearchgate.net These studies can predict the specific amino acid residues with which the ligand interacts, for instance, through hydrogen bonds, hydrophobic interactions, or pi-stacking. Such interactions are crucial for the ligand's inhibitory activity. nih.gov

Similarly, G-protein coupled receptors (GPCRs) like GPR84 are important drug targets. In silico docking can be used to screen libraries of compounds and identify potential ligands for these receptors, predicting their binding modes and helping to prioritize candidates for experimental testing.

A key output of molecular docking is the prediction of the binding mode, which describes the precise orientation and conformation of the ligand within the protein's binding site. nih.gov This information is invaluable for understanding the structure-activity relationship (SAR) of a series of compounds.

Furthermore, docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.govmdpi.com A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net By comparing the binding affinities of different compounds, researchers can rank their potential potency and selectivity, guiding the optimization of lead compounds in the drug discovery pipeline. nih.gov For pyrazole derivatives, docking studies have been instrumental in identifying key structural features that contribute to high binding affinity for various protein targets. nih.gov

| Output | Description | Application in Drug Design |

|---|---|---|

| Binding Pose | The predicted 3D orientation and conformation of the ligand in the protein's active site. | Elucidates the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues. nih.gov |

| Binding Affinity/Score | A numerical score (e.g., kcal/mol) that estimates the strength of the ligand-protein interaction. | Ranks potential drug candidates and predicts their potency. A lower score typically indicates stronger binding. nih.govresearchgate.net |

| Ligand-Protein Interactions | Detailed map of all contacts between the ligand and the protein. | Provides a rational basis for modifying the ligand structure to improve binding and selectivity. |

Calculation of Physiochemical Descriptors for Bioactivity Prediction (e.g., TPSA, LogP, Rotatable Bonds, Hydrogen Bond Acceptors/Donors)

The bioactivity and pharmacokinetic behavior of a potential drug molecule are significantly influenced by its structural and physicochemical properties. In silico tools allow for the rapid calculation of these properties, offering a predictive assessment of a compound's viability as a drug candidate. For this compound, several key descriptors have been computationally determined to evaluate its potential. These descriptors include the topological polar surface area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), the number of rotatable bonds, and the count of hydrogen bond acceptors and donors.

The Topological Polar Surface Area (TPSA) is a crucial descriptor in the prediction of drug absorption and brain penetration. It is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. A lower TPSA value is generally associated with better cell membrane permeability.

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity. This descriptor is critical for predicting how a drug will distribute itself within the body. An optimal LogP value is essential for good absorption and permeation across biological membranes.

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A higher number of rotatable bonds can negatively impact oral bioavailability due to the entropic penalty paid upon binding to a target protein.

Hydrogen bond acceptors and donors are fundamental to a molecule's solubility and its ability to form interactions with biological targets. The number of these functional groups is a key component of various drug-likeness rules, such as Lipinski's Rule of Five, which helps to assess the oral bioavailability of a compound.

The calculated physicochemical descriptors for this compound are summarized in the interactive data table below. These values provide a preliminary in silico assessment of the compound's drug-like properties.

Interactive Data Table of Physicochemical Descriptors

| Descriptor | Value | Significance in Bioactivity Prediction |

|---|---|---|

| TPSA (Ų) | 71.88 | Predicts drug absorption and permeability. Values below 140 Ų are often associated with good oral bioavailability. |

| LogP | -0.56 | Indicates the lipophilicity of the molecule. Values in the range of 1-3 are often optimal for oral drugs, though this can vary. |

| Number of Rotatable Bonds | 2 | Measures molecular flexibility. Fewer than 10 rotatable bonds is generally considered favorable for oral bioavailability. |

| Hydrogen Bond Acceptors | 4 | Influences solubility and binding to biological targets. Important for assessing drug-likeness. |

| Hydrogen Bond Donors | 2 | Affects solubility and target binding interactions. A key parameter in Lipinski's Rule of Five. |

| Molecular Weight (g/mol) | 154.17 | A fundamental physical property. Molecules with a molecular weight under 500 g/mol are generally preferred for oral drugs. |

These in silico predictions suggest that this compound possesses physicochemical properties that are generally favorable for a potential oral drug candidate, falling within the accepted ranges for key descriptors associated with good pharmacokinetic profiles. Further experimental validation is necessary to confirm these computational findings.

Future Directions and Emerging Research Avenues

Development of Innovative Synthetic Routes for Enhanced Yields and Selectivity

Traditional synthetic methods for pyrazole (B372694) derivatives often involve harsh reaction conditions, long durations, and the use of hazardous organic solvents. nih.gov The future of synthesizing compounds like 2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide and its derivatives lies in the adoption of greener, more efficient, and highly selective methodologies.

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool, offering significant reductions in reaction times, decreased consumption of hazardous solvents, and often improved product yields. nih.gov For pyrazole synthesis, microwave irradiation provides an eco-friendly alternative to conventional heating. nih.govijpbs.com

Multi-component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all reactants. nih.govnih.gov This approach offers advantages in terms of atom economy, simplicity, and the rapid generation of molecular diversity. researchgate.net The development of novel MCRs for pyrazole acetohydrazides could streamline the synthesis process, allowing for the creation of large libraries of derivatives for biological screening. nih.govresearchgate.net

Flow Chemistry: Continuous flow chemistry offers enhanced control over reaction parameters like temperature and pressure, leading to better yields and selectivity. mdpi.com This technology is particularly advantageous for managing hazardous intermediates and scaling up reactions safely and efficiently. mdpi.com Applying flow chemistry to pyrazole synthesis can reduce reaction times from hours to minutes. mdpi.com

Green Catalysis and Solvents: The use of eco-friendly solvents like water or ethanol (B145695) and recyclable, non-toxic catalysts such as Amberlyst-70 is a key trend. researchgate.netej-chem.org Research into novel nanocatalysts, including magnetic nanoparticles, is also gaining traction, as they offer high efficiency and easy separation from the reaction mixture, contributing to a more sustainable synthetic process. ijpsr.combohrium.com

| Synthetic Method | Key Advantages | Representative Findings |

| Microwave-Assisted Synthesis | Reduced reaction time, lower energy consumption, higher yields. nih.govresearchgate.net | Synthesis of pyrazole derivatives in minutes compared to hours with conventional methods. researchgate.net |

| Multi-component Reactions (MCRs) | High atom economy, operational simplicity, rapid library generation. nih.govresearchgate.net | Efficient one-pot synthesis of highly substituted pyrazoles and fused-ring systems. nih.govmdpi.com |

| Flow Chemistry | Enhanced safety, improved yield and selectivity, rapid optimization. mdpi.com | Significant reduction in reaction time (e.g., from 16 hours to 30 minutes for certain cycloadditions). mdpi.com |

| Green Catalysis | Use of non-toxic/recyclable catalysts, environmentally benign solvents. researchgate.netej-chem.org | Successful pyrazole synthesis in aqueous media using recyclable catalysts like Amberlyst-70. researchgate.net |

Expansion of Biological Screening against Novel Therapeutic Targets

While pyrazole derivatives have well-established antimicrobial and anti-inflammatory properties, future research is focused on expanding their biological evaluation against a wider array of novel therapeutic targets. researchgate.netnih.gov

Antiproliferative Activity: Pyrazole-containing compounds are being extensively investigated as anticancer agents. researchgate.net Screening of this compound derivatives should target various cancer cell lines, including those resistant to current therapies. ej-chem.org Key molecular targets include protein kinases like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK), which are crucial in cancer cell proliferation and survival. researchgate.netmdpi.com

Neuroprotective Effects: Emerging evidence suggests that pyrazole scaffolds possess neuroprotective properties, making them promising candidates for treating neurodegenerative disorders like Parkinson's and Alzheimer's disease. nih.govnih.govnih.gov Future screening should assess the ability of pyrazole acetohydrazides to protect neurons from oxidative stress, inhibit neuroinflammation, and modulate signaling pathways involved in neuronal cell death. nih.govmdpi.com

Antiviral Activity: The broad biological activity of pyrazoles extends to antiviral applications. researchgate.net Derivatives have shown efficacy against a range of viruses, including Newcastle disease virus, coronaviruses (SARS-CoV-2, MERS-CoV), and avian influenza. mdpi.comresearchgate.netresearchgate.net Systematic screening of new pyrazole acetohydrazides against diverse viral panels could lead to the discovery of novel antiviral agents. researchgate.net

| Therapeutic Area | Novel Targets/Applications | Key Findings from Pyrazole Derivatives |

| Oncology | EGFR, VEGFR, CDK, BTK, DNA intercalation, Topoisomerase-II. researchgate.netchemmethod.com | Potent antiproliferative activity against various human tumor cell lines (lung, breast, colon, etc.). ej-chem.orgmdpi.comnih.gov |

| Neurodegeneration | Oxidative stress pathways, neuroinflammation (TNF-α, NF-κB). nih.govnih.gov | Protection against 6-hydroxydopamine-induced neurotoxicity in models of Parkinson's disease. nih.gov |

| Virology | Viral replication, host cell adsorption, viral enzymes. researchgate.netresearchgate.net | Inhibition of viruses such as SARS-CoV-2, MERS-CoV, and avian influenza H5N1. mdpi.comresearchgate.net |

| Fungicidal | Fungal Succinate (B1194679) Dehydrogenase (SDH). nih.gov | Pyrazole-4-acetohydrazide derivatives showing potent antifungal effects superior to commercial fungicides. nih.govacs.org |

Integration of Advanced Computational Approaches for Rational Drug Design

The integration of computational chemistry is revolutionizing drug discovery by enabling the rational design of molecules with desired properties, thereby reducing the time and cost associated with traditional trial-and-error methods. nih.goveurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net For pyrazole acetohydrazides, 2D and 3D-QSAR models can predict the activity of newly designed compounds and identify key structural features essential for their therapeutic effects, such as anticancer or hypoglycemic properties. researchgate.netnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. researchgate.net Docking studies allow researchers to visualize the interactions between pyrazole derivatives and the active sites of proteins like kinases or enzymes, providing insights into the mechanism of action and guiding the design of more potent inhibitors. researchgate.netmdpi.comnih.gov

Virtual Screening: High-throughput virtual screening (HTVS) allows for the rapid computational assessment of large libraries of compounds against a specific biological target. acs.orgnih.gov This approach can efficiently identify promising pyrazole-based hits from vast chemical databases for further experimental validation, accelerating the discovery of novel lead compounds. chemmethod.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a molecule and its interaction with a target protein over time. nih.gov This method helps to assess the stability of the ligand-protein complex predicted by docking and provides a more accurate understanding of the binding energetics. nih.goveurasianjournals.com

Exploration of Structure-Based Drug Design for Lead Optimization

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the biological target to guide the optimization of lead compounds. This approach is instrumental in enhancing the potency, selectivity, and pharmacokinetic properties of drug candidates.

X-ray Crystallography: Obtaining the crystal structure of a pyrazole inhibitor bound to its target enzyme provides a precise map of the binding interactions. nih.gov This information is invaluable for identifying opportunities to modify the inhibitor's structure to achieve stronger and more specific binding. For instance, the crystal structure of a pyrazole inhibitor in complex with p38 MAP kinase confirmed key interactions that guided the design of more potent anti-inflammatory agents. nih.gov

Structure-Activity Relationship (SAR) Studies: SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity. nih.govnih.gov For pyrazole acetohydrazides, this involves exploring different substituents on the pyrazole and phenyl rings to understand which chemical groups enhance target binding and efficacy. mdpi.comacs.org SAR analyses have been crucial in optimizing pyrazole derivatives as cannabinoid receptor antagonists and meprin inhibitors. nih.govacs.org

Investigation into Prodrug Strategies and Delivery Systems for Pyrazole Acetohydrazides

Even highly potent compounds can fail if they cannot be effectively delivered to their target site in the body. Future research will increasingly focus on overcoming challenges related to solubility, bioavailability, and targeted delivery.

Prodrug Design: A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This strategy can be used to improve the solubility, stability, or absorption of a drug. Pyrazole ester prodrugs, for instance, have been developed to enhance COX-2 inhibitory activity. mdpi.com Designing acetohydrazide-based prodrugs could improve the pharmacokinetic profile of new therapeutic agents.

Nanoparticle-Based Delivery Systems: Nanotechnology offers promising solutions for drug delivery. Encapsulating pyrazole derivatives into nanoparticles, such as solid lipid nanoparticles (SLNs), nanogels, or liposomes, can enhance their solubility, protect them from degradation, and enable targeted delivery to specific tissues, like tumors. chemmethod.comnih.gov Nano-formulations of pyrazole derivatives have been shown to significantly increase their cytotoxic effects on cancer cells compared to the free drug. chemmethod.comnih.gov

Targeted Delivery: Functionalizing nanoparticles with targeting ligands (e.g., antibodies or peptides) that recognize specific receptors on cancer cells can further enhance the efficacy and reduce the systemic toxicity of pyrazole-based therapies. nih.gov This approach ensures that a higher concentration of the drug reaches the intended site of action.

| Strategy | Objective | Example Application for Pyrazoles |

| Prodrug Synthesis | Improve bioavailability, solubility, and stability. | Pyrazole ester prodrugs designed for enhanced COX-2 inhibition. mdpi.com |

| Nanoparticle Formulation | Enhance solubility, improve delivery, increase efficacy. nih.gov | Pyrazole-loaded solid lipid nanoparticles (SLNs) showing improved cytotoxicity against cancer cells. nih.gov |

| Targeted Drug Delivery | Increase drug concentration at the target site, reduce systemic toxicity. | Physiologically mediated active targeting of cancer cells using nanoparticle formulations. nih.gov |

Q & A

Q. Q1: What are the common synthetic routes for preparing 2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide, and how can intermediates be optimized?

A1: The compound is typically synthesized via hydrazide formation from ester precursors. For example, ethyl 2-(1H-indol-3-yl)acetate reacts with hydrazine hydrate in methanol to yield acetohydrazide derivatives . Optimization involves adjusting reaction time, temperature, and stoichiometry. Key intermediates (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) are synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by hydrolysis . Purity is confirmed using HPLC (>95%) and NMR spectroscopy.

Q. Q2: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?

A2: Essential techniques include:

- FT-IR : Confirms hydrazide (-CONHNH₂) via N-H stretches (~3200–3300 cm⁻¹) and C=O (~1650 cm⁻¹) .

- ¹H/¹³C NMR : Pyrazole protons appear as singlets (~6.5–7.5 ppm), while the acetohydrazide methylene group resonates at ~3.8–4.2 ppm .

- HRMS : Exact mass (e.g., 258.1106 Da) distinguishes regioisomers .

Advanced Structural Analysis

Q. Q3: How can single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of this compound?

A3: X-ray crystallography determines bond lengths, angles, and torsion angles. For example, dihedral angles between pyrazole and substituent rings (e.g., 16.83°–51.68°) reveal steric effects . SHELXL software refines structures using high-resolution data (R factor <0.05), with hydrogen bonds (O-H⋯N) stabilizing crystal packing .

Q. Q4: What challenges arise in refining crystallographic data for hydrazide derivatives, and how are they addressed?

A4: Common issues include:

- Disorder in flexible hydrazide chains : Resolved by constraining thermal parameters and using twin refinement in SHELXL .

- Hydrogen bonding networks : Analyzed via Mercury software to identify O-H⋯N or N-H⋯O interactions critical for lattice stability .

Bioactivity and Mechanism

Q. Q5: How do structural modifications of this compound influence its α-glucosidase inhibitory activity?

A5: Substituents on the hydrazide moiety significantly modulate activity. For example:

- Electron-withdrawing groups (e.g., nitro, chloro) enhance IC₅₀ values by stabilizing enzyme-ligand interactions.

- Benzylidene derivatives (e.g., N'-(anthracen-9-ylmethylene) analogs) show IC₅₀ = 7.34 ± 0.3 μM, outperforming acarbose (IC₅₀ = 378.2 μM) . Activity is validated via enzyme kinetics (Lineweaver-Burk plots) and molecular docking (AutoDock Vina) .

Q. Q6: How can contradictions between computational docking predictions and experimental IC₅₀ values be resolved?

A6: Discrepancies often arise from solvent effects or protein flexibility. Strategies include:

- MD simulations : Assess ligand stability in the binding pocket over 100 ns .

- Free-energy calculations (MM/PBSA): Refine binding affinity predictions .

- Experimental validation : Compare IC₅₀ trends across analogs (e.g., H1: IC₅₀ = 9.90 μM vs. H2: IC₅₀ = 10.70 μM) .

Methodological Optimization

Q. Q7: What strategies improve the yield of this compound derivatives in multi-step syntheses?

A7: Key optimizations include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 7 hours to 30 minutes) .

- Catalytic systems : Use p-toluenesulfonic acid (PTSA) for cyclocondensation steps (yield increase from 45% to 72%) .

- Workup procedures : Column chromatography with ethyl acetate/hexane (3:7) removes unreacted hydrazines .

Q. Q8: How can actoprotective activity be systematically evaluated for this compound?

A8: Protocols involve:

- In vivo fatigue tests : Measure swimming time to exhaustion in rats (e.g., 4-chlorobenzylidene analogs show no fatigue effect vs. benzylidene derivatives) .

- Biochemical assays : Quantify lactate dehydrogenase (LDH) and creatine kinase (CK) levels post-exercise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.